

Umfassender Technischer Leitfaden zur Synthese und Charakterisierung von Ammoniumfumarat

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *fumarsaures Ammoniak*

Cat. No.: *B079078*

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet eine detaillierte Übersicht über die Synthese und die umfassende Charakterisierung von Ammoniumfumarat. Das Dokument richtet sich an Fachleute in der Forschung und Entwicklung und legt besonderen Wert auf detaillierte experimentelle Protokolle, die quantitative Datenanalyse und die Visualisierung von Prozessen.

Synthese von Ammoniumfumarat

Die primäre Methode zur Herstellung von Ammoniumfumarat ist die Neutralisationsreaktion von Fumarsäure mit einer Ammoniumquelle in einem wässrigen Medium.^{[1][2]} Gängige Reagenzien hierfür sind Ammoniumhydroxid, Ammoniumcarbonat oder Ammoniumhydrogencarbonat.^{[1][2]}

Experimentelles Protokoll zur Synthese

Dieses Protokoll beschreibt die Synthese von Diammoniumfumarat mittels Neutralisation von Fumarsäure mit Ammoniumhydrogencarbonat in einer gesättigten wässrigen Lösung.^{[3][4][5]}

Materialien:

- Fumarsäure (C₄H₄O₄)

- Ammoniumhydrogencarbonat (NH_4HCO_3)
- Destilliertes Wasser

Vorgehensweise:

- Herstellung einer gesättigten Salzlösung: Zunächst wird eine gesättigte wässrige Lösung von Ammoniumfumarat hergestellt, indem Fumarsäure mit Ammoniumhydrogencarbonat bei einer Temperatur von maximal 40 °C zur Reaktion gebracht wird.[3][4]
- Neutralisationsreaktion: In die gesättigte Salzlösung wird weiteres Ammoniumhydrogencarbonat eingetragen. Anschließend wird Fumarsäure langsam und unter Rühren zudosiert. Die Temperatur der Reaktionsmischung sollte 40 °C nicht überschreiten, um die thermische Zersetzung der Ammoniumreagenzien zu verhindern.[1][3] Ein molares Verhältnis von zwei Mol der Ammoniumquelle pro Mol Fumarsäure ist erforderlich, wobei in industriellen Verfahren oft ein leichter Überschuss von 4-5 % der Ammoniumquelle verwendet wird, um die Reaktion zu vervollständigen.[4]
- Kristallisation: Nach vollständiger Zugabe der Fumarsäure wird die Reaktion eine Stunde lang bei 40 °C gehalten. Anschließend wird die Mischung auf eine Temperatur zwischen 15 °C und 18 °C abgekühlt, um die Kristallisation des Produkts zu induzieren.[1][3][4]
- Isolierung und Trocknung: Der entstandene kristalline Niederschlag wird durch Filtration von der Mutterlauge getrennt. Das Filtrat kann für nachfolgende Synthesen recycelt werden.[3] [5] Das isolierte Produkt wird bei einer Temperatur von nicht mehr als 70 °C getrocknet, bis der Ammoniakgeruch verschwunden ist.[3][5]

Chemische Reaktionsgleichung: $\text{C}_4\text{H}_4\text{O}_4 + 2(\text{NH}_4\text{HCO}_3) \rightarrow (\text{NH}_4)_2\text{C}_4\text{H}_2\text{O}_4 + 2\text{H}_2\text{O} + 2\text{CO}_2$ [1]

Logischer Arbeitsablauf der Synthese

Abbildung 1: Schematischer Arbeitsablauf für die Synthese von Ammoniumfumarat.

Charakterisierung von Ammoniumfumarat

Die strukturelle und physikochemische Charakterisierung von Ammoniumfumarat ist entscheidend für die Qualitätskontrolle und das Verständnis seiner Eigenschaften. Die

folgenden Abschnitte beschreiben die wichtigsten analytischen Methoden.

Kristallographische Charakterisierung mittels Röntgendiffraktometrie (XRD)

Die Einkristall-Röntgendiffraktometrie ermöglicht die definitive Bestimmung der Molekülstruktur und Konformation im festen Zustand.^[1]

Experimentelles Protokoll (Allgemein):

- Ein geeigneter Einkristall von Ammoniumfumarat wird auf einem Goniometerkopf montiert.
- Der Kristall wird einem monochromatischen Röntgenstrahl ausgesetzt.
- Die gebeugten Röntgenstrahlen werden von einem Detektor erfasst, während der Kristall rotiert wird.
- Aus den Beugungsmustern werden die Elektronendichteverteilung und daraus die Atompositionen in der Einheitszelle berechnet.

Quantitative Daten:

| Parameter | Wert | Referenz |
|----------------|------------|----------|
| Kristallsystem | Monoklin | [6] |
| Raumgruppe | P 1 21/c 1 | [6] |
| a | 3.733 Å | [6] |
| b | 8.009 Å | [6] |
| c | 11.508 Å | [6] |
| β | 92.46° | [6] |
| Z | 2 | [6] |

Das Fumarat-Dianion ist zentrosymmetrisch, wobei sich das Inversionszentrum in der Mitte der C=C-Doppelbindung befindet. Die Kristallstruktur wird durch ein ausgedehntes

dreidimensionales Netzwerk von intermolekularen N-H...O-Wasserstoffbrückenbindungen zwischen den Ammoniumkationen und den Carboxylat-Sauerstoffatomen stabilisiert.[1] Die N...O-Abstände in diesen Wasserstoffbrückenbindungen liegen im Bereich von 2.790(1) Å bis 2.903(1) Å.[1]

Schwingungsspektroskopie: Fourier-Transform-Infrarotspektroskopie (FTIR)

Die FTIR-Spektroskopie wird zur Identifizierung der charakteristischen Schwingungsmoden der funktionellen Gruppen in Ammoniumfumarat verwendet.[1]

Experimentelles Protokoll (Allgemein für Feststoffe):

- Eine kleine Menge Ammoniumfumarat wird mit Kaliumbromid (KBr) fein verrieben.
- Das Gemisch wird zu einer dünnen, transparenten Tablette gepresst.
- Die KBr-Tablette wird in den Strahlengang eines FTIR-Spektrometers platziert.
- Das Spektrum wird typischerweise im Bereich von 4000-400 cm^{-1} aufgenommen.

Quantitative Daten:

| Wellenzahl (cm^{-1}) | Schwingungsart | Funktionelle Gruppe |
|---------------------------------|-----------------------------------|--------------------------------------|
| ~ 3200-3100 | N-H Streckschwingung | Ammonium-Kation (NH_4^+) |
| ~ 1580 | Antisymmetrische Streckschwingung | Carboxylat-Gruppe (COO^-) |
| ~ 1430 | Symmetrische Streckschwingung | Carboxylat-Gruppe (COO^-) |

Die Spektren werden von den Schwingungen des Ammonium-Kations (NH_4^+) und des Fumarat-Dianions ($-\text{OOC}-\text{CH}=\text{CH}-\text{COO}^-$) dominiert.[1]

Kernspinresonanz (NMR)-Spektroskopie

Die Festkörper-NMR-Spektroskopie, insbesondere unter Verwendung von ^{13}C -markierten Isotopologen, dient als leistungsstarkes Werkzeug zur Untersuchung der lokalen elektronischen Umgebung und der molekularen Geometrie.^[1]

Experimentelles Protokoll (Allgemein für Festkörper-NMR):

- Eine Probe des ^{13}C -markierten Ammoniumfumarats wird in einen Rotor gepackt.
- Der Rotor wird mit hoher Geschwindigkeit in einem starken Magnetfeld gedreht (Magic Angle Spinning, MAS).
- Spezifische Pulssequenzen werden angewendet, um die chemische Verschiebungsanisotropie (CSA)-Tensoren zu untersuchen.^[1]

Quantitative Daten (Festkörper-NMR):

- Bei ^{13}C -markiertem Diammonium-[1,4- $^{13}\text{C}_2$]fumarat wurde der internukleare Abstand zwischen den beiden ^{13}C -Kernen mittels Röntgendiffraktion zu 387,8 pm bestimmt.^[1]
- Der bekannte H-C-C-H-Torsionswinkel von 180° in Diammonium-[2,3- $^{13}\text{C}_2$]fumarat macht es zu einem exzellenten Standard zur Überprüfung der Genauigkeit von Pulssequenzen.^[1]

Erwartete chemische Verschiebungen (^1H - und ^{13}C -NMR in Lösung, theoretisch): Obwohl keine spezifischen experimentellen Daten für gelöstes Ammoniumfumarat in den durchgeführten Suchen gefunden wurden, können basierend auf den funktionellen Gruppen typische Bereiche erwartet werden:

- ^1H -NMR: Die Protonen der Ammonium-Ionen (NH_4^+) würden wahrscheinlich als breites Singulett erscheinen, dessen chemische Verschiebung stark von der Konzentration und dem Lösungsmittel abhängt. Die vinylischen Protonen ($-\text{CH}=\text{CH}-$) des Fumarat-Anions werden als Singulett im Bereich von 6,5-7,0 ppm erwartet, da sie chemisch äquivalent sind.
- ^{13}C -NMR: Es werden zwei Signale erwartet. Eines für die Carboxylat-Kohlenstoffe (COO^-) im Bereich von 165-185 ppm und eines für die vinylischen Kohlenstoffe ($-\text{CH}=\text{CH}-$) im Bereich von 120-140 ppm.

Thermische Analyse: Thermogravimetrische Analyse (TGA) und Dynamische Differenzkalorimetrie (DSC)

Die thermische Analyse gibt Aufschluss über die thermische Stabilität und Phasenübergänge von Ammoniumfumarat.

Experimentelles Protokoll (Allgemein für TGA/DSC):

- Eine kleine, genau abgewogene Menge der Probe (typischerweise 5-10 mg) wird in einen Tiegel aus Aluminium oder Platin gegeben.
- Der Tiegel wird in den Ofen des TGA/DSC-Geräts gestellt.
- Die Probe wird einem kontrollierten Temperaturprogramm unterworfen (z. B. Aufheizen mit einer konstanten Rate von 10 K/min) in einer definierten Atmosphäre (z. B. Stickstoff).^[7]
- Die TGA misst die Massenänderung der Probe als Funktion der Temperatur, während die DSC den Wärmefluss in die oder aus der Probe im Vergleich zu einer Referenz misst.

Quantitative Daten und Beobachtungen:

- TGA: Ammoniumfumarat ist thermisch stabil, wobei einige Quellen angeben, dass es Schmelzpunkte von über 200 °C aufweist, was durch thermogravimetrische Analyse bestätigt wurde.^[2] Die Zersetzung würde voraussichtlich durch den Verlust von Ammoniak und die anschließende Zersetzung der Fumarsäure erfolgen.
- DSC: Ein endothermer Peak im DSC-Thermogramm würde den Schmelzpunkt anzeigen. Exotherme Ereignisse könnten auf eine Zersetzung oder eine polymorphe Umwandlung hinweisen.

Workflow der Charakterisierung

Abbildung 2: Workflow für die Charakterisierung von Ammoniumfumarat.

Zusammenfassung

Dieser Leitfaden hat die wesentlichen Aspekte der Synthese und Charakterisierung von Ammoniumfumarat detailliert beschrieben. Die vorgestellten Protokolle und quantitativen Daten

bieten eine solide Grundlage für Forscher und Entwickler, die mit dieser Verbindung arbeiten. Die Synthese durch Neutralisation ist ein effizientes Verfahren, und eine Kombination aus XRD, FTIR, NMR und thermischer Analyse ermöglicht eine umfassende Charakterisierung der strukturellen und physikochemischen Eigenschaften des Produkts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diammonium fumarate | 14548-85-7 | Benchchem [benchchem.com]
- 2. Buy Diammonium fumarate (EVT-1186285) | 14548-85-7 [evitachem.com]
- 3. US20120130125A1 - Method for preparing ammonium salts of fumaric or succinic acid - Google Patents [patents.google.com]
- 4. AMMONIUM FUMARATE - Ataman Kimya [atamanchemicals.com]
- 5. US8933271B2 - Method for preparing ammonium salts of fumaric or succinic acid - Google Patents [patents.google.com]
- 6. Ammonium fumarate | C₄H₁₀N₂O₄ | CID 9793847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Umfassender Technischer Leitfaden zur Synthese und Charakterisierung von Ammoniumfumarat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079078#synthese-und-charakterisierung-von-ammoniumfumarat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com